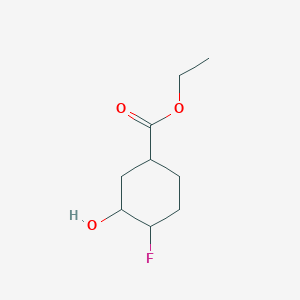
Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a fluoro group, a hydroxy group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the 4-position.
Hydroxylation: The next step involves the hydroxylation of the 3-position, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: The final step is the esterification of the carboxyl group with ethanol, typically using an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-oxocyclohexane-1-carboxylate.
Reduction: Formation of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Ethyl (1r,3r,4r)-3-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate: Similar structure but with a trifluoromethoxy group instead of a fluoro group.
Ethyl (1r,3r,4r)-3-amino-4-hydroxycyclohexane-1-carboxylate: Similar structure but with an amino group instead of a fluoro group.
Uniqueness
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. The fluoro group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H15FO3 |
|---|---|
分子量 |
190.21 g/mol |
IUPAC名 |
ethyl 4-fluoro-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3 |
InChIキー |
RMNXUUXPCOSIOS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(C(C1)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


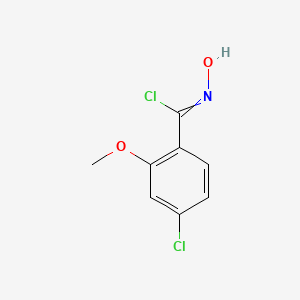
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
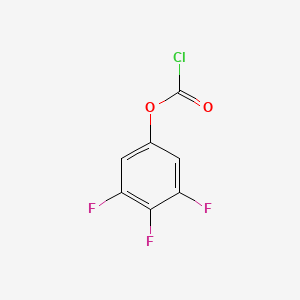
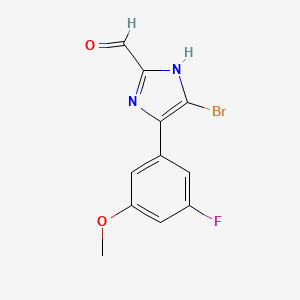
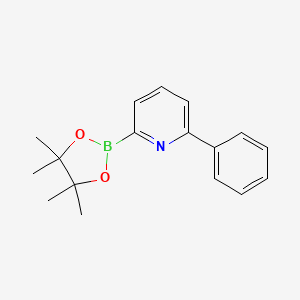
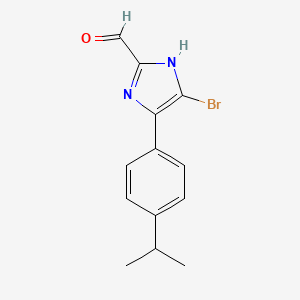
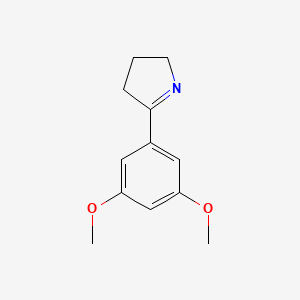
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
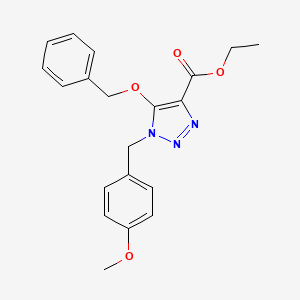
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
